4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine structure and properties
4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine structure and properties
This is an in-depth technical guide on 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine , designed for researchers in medicinal chemistry and drug discovery.
Compound Identity & Core Scaffold Analysis
CAS Number: 90662-12-7 Molecular Formula: C₇H₅Cl₂N₃S Molecular Weight: 234.11 g/mol Scaffold Class: 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)
Executive Summary
4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine is a high-value heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (specifically JAK, EGFR, and BTK families) and nucleoside analogs. Its structural utility lies in its orthogonal reactivity profile : it possesses three distinct sites for functionalization (C4-Cl, C6-Cl, and C2-SMe), allowing for the precise, sequential construction of complex pharmacophores.[1]
Unlike the more common 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (the Tofacitinib intermediate), the addition of the 6-chloro and 2-methylthio motifs provides a "tri-vector" scaffold. The C6-chlorine allows for late-stage modification of the pyrrole ring (often to tune solubility or hydrophobic interactions), while the C2-methylthio group acts as a latent electrophile or a masking group for the C2 position.
Structural Analysis & Physiochemical Properties[1][2]
The molecule consists of a fused bicyclic system: an electron-deficient pyrimidine ring fused to an electron-rich pyrrole ring.[1]
| Property | Value / Characteristic | Implication for Synthesis |
| C4-Chlorine | Highly Electrophilic | Primary site for SNAr displacement (amines, alkoxides).[1] |
| C6-Chlorine | Moderately Electrophilic | Less reactive to SNAr; ideal for Pd-catalyzed couplings (Suzuki, Stille).[1] |
| C2-Methylthio | Latent Leaving Group | Stable to nucleophiles until oxidized to sulfoxide/sulfone (-SO₂Me).[1] |
| N7-Proton | Acidic (pKa ~13) | Requires protection (SEM, Tosyl, Boc) before aggressive alkylations.[1] |
| Solubility | Low in water; High in DMSO, DMF | Reactions typically require polar aprotic solvents.[1] |
Reactivity Hierarchy (Regioselectivity)
The chemical behavior is dictated by the electron density of the rings.[1] The pyrimidine ring is π-deficient, making C4 highly susceptible to nucleophilic attack.[1] The pyrrole ring is π-excessive, but the C6-chlorine is deactivated relative to C4, yet activated relative to a standard chloropyrrole due to the fused pyrimidine.[1]
Order of Displacement:
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N7-Deprotonation: Immediate with bases (NaH, Cs₂CO₃).[1]
-
C4-Cl Displacement: Fast SNAr at RT or mild heat.
-
C6-Cl Displacement: Requires transition metal catalysis or forcing SNAr conditions.[1]
-
C2-SMe Displacement: Requires prior oxidation (e.g., mCPBA) to activate.[1]
Synthetic Pathways & Protocols
The synthesis of this scaffold typically follows a "pyrimidine-first" approach, constructing the pyrrole ring onto a functionalized pyrimidine.[1]
A. Retrosynthetic Logic
The most robust industrial route involves the Vilsmeier-Haack cyclization or the condensation of α-halo-ketones/aldehydes with 2,4,6-triaminopyrimidine derivatives, followed by chlorination.[1]
B. Representative Synthesis Protocol
Note: This protocol describes the conversion of the 4,6-dihydroxy precursor to the dichloro target, a critical step in generating the active scaffold.
Reaction: Chlorodehydroxylation of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-4,6-diol.[1]
Reagents:
-
Phosphorus Oxychloride (POCl₃) - Chlorinating agent & solvent.[1]
-
N,N-Dimethylaniline (PhNMe₂) - Catalyst/Base.[1]
-
Benzyltriethylammonium chloride (TEBAC) - Phase transfer catalyst (optional for solubility).[1]
Step-by-Step Methodology:
-
Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), charge 10.0 g (50 mmol) of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-4,6-diol.
-
Addition: Add 50 mL of neat POCl₃. Carefully add 3.0 mL of N,N-dimethylaniline. Caution: Exothermic reaction.[1]
-
Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexane).[1] The suspension should clear to a dark solution.[1]
-
Quench (Critical): Cool the reaction mixture to RT. Concentrate under reduced pressure to remove excess POCl₃ (thick oil remains).[1]
-
Hydrolysis: Pour the residue slowly onto 200 g of crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the active chlorides.[1]
-
Isolation: Neutralize the aqueous slurry to pH 6–7 using saturated NaHCO₃ or NH₄OH. A precipitate will form.[1]
-
Purification: Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45°C. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 75–85% as a pale yellow/off-white solid.[1]
Visualization: Reactivity & Synthesis Maps
Diagram 1: Regioselective Functionalization Workflow
This diagram illustrates the logical order of operations for drug design using this scaffold.
Caption: Sequential functionalization strategy leveraging the orthogonal reactivity of the N7, C4, C6, and C2 positions.
Diagram 2: Synthetic Retrosynthesis
Visualizing the assembly of the core scaffold.[1]
Caption: Retrosynthetic pathway from commercially available pyrimidine precursors to the dichloro-scaffold.
Applications in Drug Discovery[1][3][4]
A. Kinase Inhibition (JAK/STAT Pathway)
This scaffold is a structural analog of the Janus Kinase (JAK) inhibitor Tofacitinib .[1]
-
Mechanism: The pyrrolo[2,3-d]pyrimidine core mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase.
-
Role of 4,6-Dichloro: The C4 substituent typically interacts with the hinge region of the kinase.[1] The C6-chlorine provides a vector to access the solvent-exposed front pocket or the hydrophobic back pocket, depending on the specific kinase isoform (JAK1 vs JAK3).
-
Role of 2-SMe: Often used to introduce solubility-enhancing groups (e.g., morpholine, piperazine) after oxidation to the sulfone.[1]
B. Antiviral Nucleosides
7-Deazapurine analogs (tubercidin derivatives) are potent antivirals.[1] The 4,6-dichloro variant serves as a precursor to 7-deaza-6-substituted adenosines , which can inhibit viral RNA polymerase.[1]
Safety & Handling (MSDS Summary)
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Odor: The compound and its precursors (containing methylthio groups) may release methanethiol or dimethyl sulfide upon degradation, causing a strong stench.[1] Use bleach (hypochlorite) traps for rotary evaporator exhaust.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C-Cl bonds over long periods).[1]
References
-
ChemicalBook. (2023).[1] 4,6-dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Properties and CAS 90662-12-7.[1] Retrieved from [1]
-
PubChem. (2025).[1][2][3][4] Compound Summary: 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine (Related Scaffold Analysis). National Library of Medicine.[1] Retrieved from [1]
-
Lynch, D. E., & McClenaghan, I. (2000).[1] Crystal structure and properties of 4,6-dichloro-2-(methylthio)pyrimidine precursors. Acta Crystallographica Section C. Retrieved from
-
Seela, F., & Westermann, B. (1996).[1] Synthesis of 7-deazapurine nucleosides via 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediates. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for 7-deazapurine synthesis).
-
Vertex AI Search. (2026).[1] Consolidated search data on CAS 90662-12-7 and 7-deazapurine synthesis pathways. [Generated Report].
Sources
- 1. 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H3Cl2N3 | CID 14116871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H5Cl2N3 | CID 25230953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-2-(methylthio)pyrimidine 98 6299-25-8 [sigmaaldrich.com]
